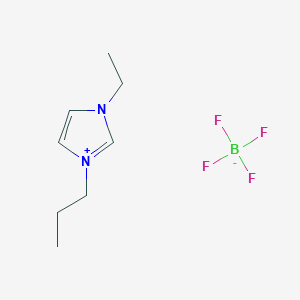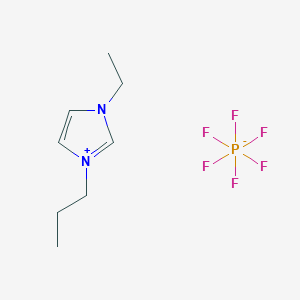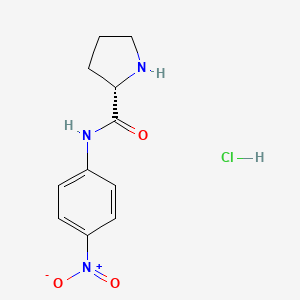
L-Proline-4-nitroanilide hydrochloride; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline-4-nitroanilide hydrochloride (L-PNA-HCl) is an important organic compound used in a variety of scientific and industrial applications. It is a white, crystalline solid with a melting point of 165-167°C, and is soluble in water and ethanol. L-PNA-HCl is a versatile reagent that is used in a number of different synthetic pathways and is also used for a variety of analytical purposes. In addition to its use as a reagent, L-PNA-HCl has also been studied for its potential as a therapeutic agent.
Mécanisme D'action
The exact mechanism of action of L-Proline-4-nitroanilide hydrochloride; 95% is not fully understood. However, it is believed that the compound binds to certain protein targets, which in turn modifies the activity of the protein. Additionally, L-Proline-4-nitroanilide hydrochloride; 95% has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and phospholipase A2.
Biochemical and Physiological Effects
L-Proline-4-nitroanilide hydrochloride; 95% has been studied for its potential therapeutic effects. In particular, it has been studied for its anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and phospholipase A2. These effects may have implications for the treatment of a variety of diseases, including cancer, arthritis, and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of L-Proline-4-nitroanilide hydrochloride; 95% is its versatility. It can be used in a variety of synthetic pathways and is also useful for analytical purposes. Additionally, it is relatively easy to synthesize and is relatively stable in solution. However, the compound is slightly toxic and should be handled with care.
Orientations Futures
There are a number of potential future applications for L-Proline-4-nitroanilide hydrochloride; 95%. These include its potential use as a therapeutic agent for a variety of diseases, such as cancer, arthritis, and diabetes. Additionally, further research could be conducted to better understand the compound’s mechanism of action and to explore its potential as an inhibitor of certain enzymes. Finally, further research could be conducted to study the compound’s potential as a reagent in organic synthesis and as an analytical tool.
Méthodes De Synthèse
L-Proline-4-nitroanilide hydrochloride; 95% can be synthesized from proline and 4-nitroaniline in a two-step process. The first step involves reacting proline with nitrous acid to form a diazonium salt. This is followed by the reaction of the diazonium salt with 4-nitroaniline to form L-Proline-4-nitroanilide hydrochloride; 95%. This reaction is often carried out in an aqueous solution of hydrochloric acid and the reaction is usually complete within 15-30 minutes.
Applications De Recherche Scientifique
L-Proline-4-nitroanilide hydrochloride; 95% is widely used in scientific research due to its versatility. It is often used as a reactant in organic synthesis and as a reagent for analytical purposes. It is also used to study the structure and function of proteins, as it can be used to modify proteins in a variety of ways. Additionally, L-Proline-4-nitroanilide hydrochloride; 95% has been studied for its potential as a therapeutic agent, as it has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
Propriétés
IUPAC Name |
(2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3.ClH/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17;/h3-6,10,12H,1-2,7H2,(H,13,15);1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIBRJAPRVDQLW-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Pro-pNA.HCl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310552.png)
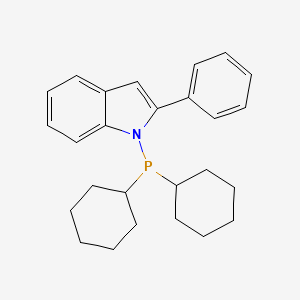

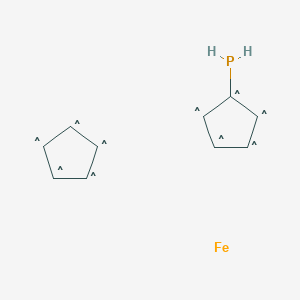

![1-{2S)-1-[(11bR)-2,6-Bis(trimethylsilyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310590.png)
![1-{(2R)-1-[(11bR)-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310597.png)


![1-{(1S,2R)-1-[(11bR)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6310618.png)

